molecular formula C6H8BrClN2 B145982 2-Bromophenylhydrazine hydrochloride CAS No. 50709-33-6

2-Bromophenylhydrazine hydrochloride

Cat. No.: B145982
CAS No.: 50709-33-6
M. Wt: 223.50 g/mol
InChI Key: PHCYUJRYSFMJMG-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that phenylhydrazine derivatives can act as building blocks in the synthesis of various bioactive compounds . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner.

Biochemical Pathways

It has been used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

Its solubility in methanol suggests that it may have reasonable bioavailability . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromophenylhydrazine hydrochloride. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The compound’s reactivity and efficacy could also be influenced by factors such as pH, temperature, and the presence of other chemical species in its environment.

Preparation Methods

The preparation of 2-Bromophenylhydrazine hydrochloride involves several steps, including diazotization, reduction, purification, and salification . Here is a detailed synthetic route:

    Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 2°C.

    Reduction: The reaction mixture is treated with zinc powder and concentrated hydrochloric acid, maintaining the temperature between 15-20°C until the reaction is complete.

    Purification: The crude product is dissolved in water and heated to 60°C to dissolve completely.

    Salification: The purified product is treated with acetone to improve its purity and appearance.

Chemical Reactions Analysis

2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .

Properties

CAS No.

50709-33-6

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

(2-bromophenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H

InChI Key

PHCYUJRYSFMJMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN)Br.Cl

Canonical SMILES

[H+].C1=CC=C(C(=C1)NN)Br.[Cl-]

50709-33-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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